molecular formula C22H26N4O3S B2649115 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide CAS No. 886904-83-2

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide

Cat. No.: B2649115
CAS No.: 886904-83-2
M. Wt: 426.54
InChI Key: JRZYCIBKPSYREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide is a structurally complex compound featuring a benzimidazole core linked to a piperidine ring via a sulfonyl group. Benzimidazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The sulfonyl group enhances solubility and bioavailability, while the butyramide chain may influence lipophilicity and target binding affinity.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-2-5-21(27)23-17-8-10-18(11-9-17)30(28,29)26-14-12-16(13-15-26)22-24-19-6-3-4-7-20(19)25-22/h3-4,6-11,16H,2,5,12-15H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYCIBKPSYREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sulfonyl chlorides, bases like triethylamine.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

  • Molecular Formula : C25H25N3O3S
  • Molecular Weight : 495.0 g/mol
  • CAS Number : 886888-69-3

The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The piperidine and sulfonamide groups enhance its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide exhibit significant anticancer properties. For example, derivatives of benzimidazole have been shown to inhibit heparanase, an enzyme implicated in cancer metastasis. A study highlighted that certain benzimidazole derivatives demonstrated potent inhibitory activity against heparanase with IC50 values ranging from 0.075 to 0.27 µM . This suggests that this compound could be explored for its potential in cancer therapy.

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. The sulfonamide group in the compound may contribute to this effect, as sulfonamides are known for their broad-spectrum antibacterial properties. Studies have shown that modifications in the benzimidazole structure can lead to enhanced antimicrobial efficacy .

Neurological Applications

The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, indicating that this compound may have implications in neuropharmacology .

Case Study 1: Heparanase Inhibition

A notable study involving a class of benzimidazole-based compounds demonstrated their effectiveness in inhibiting heparanase activity, which is crucial for tumor progression and metastasis. The study reported that specific derivatives exhibited promising anticancer effects in B16 melanoma models, suggesting a pathway for further development of this compound as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of various benzimidazole derivatives, including those related to the target compound, which showed significant antimicrobial activity against multiple strains of bacteria. These findings support the exploration of this compound as a potential lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with several benzimidazole derivatives:

Compound Name Core Structure Key Substituents Reference
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide Benzimidazole-phenylamide 2-Methoxybenzamide
N-(4-(1-Butyl-5-(ethylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (32) Benzimidazole-alkylsulfonyl-phenylamide Butyl, ethylsulfonyl, acetamide
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) Benzimidazole-chalcone-benzamide α,β-Unsaturated ketone, 2-methoxyphenylamide
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) Benzimidazole-thioacetamide Thioether, sulfamoylphenyl

Key Differences :

  • The target compound’s piperidine-sulfonyl linkage distinguishes it from analogs with direct aryl-sulfonyl or thioether bonds.
Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) Molecular Weight Solubility Insights Reference
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) 272.2–273.4 ~443.5 Low solubility in polar solvents due to rigid chalcone core
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c) 110–115 ~375.9 Moderate solubility in DMSO
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) Not reported ~416.5 Enhanced solubility due to sulfonamide group

Key Observations :

  • Chalcone derivatives (e.g., compound 11) exhibit high melting points (>250°C) due to planar, conjugated structures .
  • Sulfonamide/thioether analogs (e.g., ) show improved aqueous solubility compared to non-polar alkyl/aryl groups.

Activity Trends :

  • Alkylsulfonyl groups (e.g., ) correlate with anticancer activity, possibly via protein kinase inhibition.
  • Chalcone derivatives (e.g., ) show antimicrobial effects due to membrane disruption.

Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a benzimidazole moiety, a piperidine ring, and a sulfonyl group. Its molecular formula is C24H30N4O3SC_{24}H_{30}N_4O_3S, with a molecular weight of approximately 478.6 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cytokine Production : Studies have shown that compounds with similar structures can significantly inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses .
  • Antitumor Activity : The compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, benzothiazole derivatives have been noted for their ability to inhibit cancer cell proliferation .
  • Antimicrobial Properties : Research indicates that related compounds demonstrate activity against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cytokine InhibitionSignificant reduction in IL-6 and IL-1β levels
Antitumor ActivityInhibition of cell proliferation in cancer cell lines
Antimicrobial EffectsActivity against Gram-positive and Gram-negative bacteria

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anti-inflammatory Studies : In vivo experiments demonstrated that similar compounds effectively reduced mRNA expression levels of inflammatory markers (IL-6, TNF-α) in mouse models subjected to lipopolysaccharide (LPS)-induced inflammation. This suggests a promising anti-inflammatory profile .
  • Anticancer Research : A study focusing on the structure-activity relationship (SAR) of benzamide derivatives revealed that modifications in the side chains could enhance antitumor efficacy. Compounds exhibiting similar structural features showed potent inhibition of cancer cell lines, indicating the potential for developing new cancer therapies .
  • Antimicrobial Testing : Comparative studies on related benzamide derivatives indicated significant antimicrobial activity against various pathogens, supporting the exploration of these compounds as novel antibiotics .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventReaction TimeYield (%)Reference
Claisen-SchmidtPiperidineEthanol7–8 h64–72%
Copper-CatalyzedCuIDMF12 h70–85%

Basic: How can researchers ensure the purity of the compound during synthesis?

Methodological Answer:
Critical steps include:

  • TLC Monitoring : Use silica gel plates (e.g., hexane:ethyl acetate, 3:7) to track reaction progress .
  • Recrystallization : Purify crude products via ethanol recrystallization, which removes unreacted intermediates and byproducts .
  • HPLC Analysis : Validate purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Table 2: Purification Techniques

TechniqueSolvent/PhasePurity AchievedReference
RecrystallizationEthanol95–98%
Column ChromatographyHexane:Ethyl Acetate90–95%

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., -NH at 3318–3417 cm⁻¹, C=O at 1663–1685 cm⁻¹) .
  • NMR Analysis : Use DMSO-d6/CDCl3 mixtures to resolve aromatic protons (δ 7.4–8.5 ppm) and sulfonamide protons (δ 10.1–12.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 554 [M⁺] for benzimidazole derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation : Modify the sulfonylphenyl group (e.g., introduce electron-withdrawing groups like -CF₃) to enhance binding to targets like Bcl-2 .
  • Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituents (e.g., methylsulfonyl groups) with IC₅₀ values. reports IC₅₀ values <10 µM for compounds with halogen substituents .
  • Pharmacophore Mapping : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with benzimidazole NH) .

Advanced: What computational methods predict the binding affinity to targets like Bcl-2?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into Bcl-2’s hydrophobic groove (PDB: 4AQ3). Prioritize poses with benzimidazole NH forming hydrogen bonds to Asp108 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Develop models using descriptors like logP and polar surface area to predict activity (e.g., pIC₅₀ = 0.87 × logP – 1.2) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Solvent Optimization : Use DMSO-d6/CDCl3 (1:1) to resolve overlapping aromatic signals, as in , which reports δ 7.8–8.2 ppm for 17 aromatic protons .
  • 2D NMR Techniques : Perform HSQC and HMBC to assign quaternary carbons and verify connectivity (e.g., correlation between benzimidazole NH and C-2) .
  • Cross-Validation : Compare experimental data with synthesized intermediates (e.g., sulfonyl azide precursors in ) to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.